5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one
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Overview
Description
5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a hydroxyamino group, a methoxyphenyl group, and a methylsulfanyl group attached to a pyrrol-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrol-2-one Ring: The initial step involves the formation of the pyrrol-2-one ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a methoxyphenyl halide and a strong base to facilitate the substitution.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is added via a thiolation reaction. This involves the reaction of a suitable thiol with the intermediate compound formed in the previous step.
Hydroxyamination: The final step involves the introduction of the hydroxyamino group through a hydroxylamine reaction. This step typically requires the use of hydroxylamine hydrochloride and a base to generate the hydroxyamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyamino and methylsulfanyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the hydroxyamino group, converting it to an amino group. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions. Halogenation and nitration are typical examples of such reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones from the methylsulfanyl group.
Reduction: Conversion of the hydroxyamino group to an amino group.
Substitution: Introduction of halogen or nitro groups to the methoxyphenyl ring.
Scientific Research Applications
5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel organic compounds.
Biology: Investigated for its potential as a biochemical probe. It can interact with specific enzymes and proteins, aiding in the study of biological pathways.
Medicine: Explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials. Its unique structure makes it valuable in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The methoxyphenyl and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(Amino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one: Similar structure but with an amino group instead of a hydroxyamino group.
5-(Hydroxyamino)-3-(2-chlorophenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(ethylsulfanyl)-2H-pyrrol-2-one: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
The uniqueness of 5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyamino group enhances its reactivity and potential for hydrogen bonding, while the methoxyphenyl and methylsulfanyl groups contribute to its stability and specificity in interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
398130-09-1 |
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Molecular Formula |
C12H12N2O3S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-methylsulfanyl-5-nitroso-1H-pyrrol-2-ol |
InChI |
InChI=1S/C12H12N2O3S/c1-17-8-6-4-3-5-7(8)9-10(18-2)11(14-16)13-12(9)15/h3-6,13,15H,1-2H3 |
InChI Key |
PPXZHGDKARCTQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(NC(=C2SC)N=O)O |
Origin of Product |
United States |
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